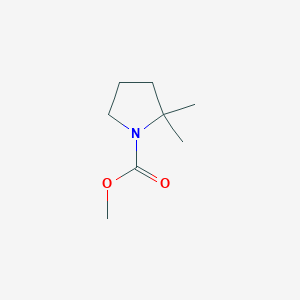
Methyl 2,2-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-diméthylpyrrolidine-1-carboxylate de méthyle est un composé chimique de formule moléculaire C8H15NO2. Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,2-diméthylpyrrolidine-1-carboxylate de méthyle implique généralement la réaction de la 2,2-diméthylpyrrolidine avec le chloroformate de méthyle en conditions basiques. La réaction se déroule comme suit :
Matières premières : 2,2-diméthylpyrrolidine et chloroformate de méthyle.
Conditions réactionnelles : La réaction est effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Procédure : La base est ajoutée à une solution de 2,2-diméthylpyrrolidine dans un solvant approprié (par exemple, le dichlorométhane). Le chloroformate de méthyle est ensuite ajouté goutte à goutte au mélange réactionnel tout en maintenant la température à environ 0-5 °C.
Méthodes de production industrielle
La production industrielle du 2,2-diméthylpyrrolidine-1-carboxylate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs à grande échelle : La réaction est conduite dans de grands réacteurs avec un contrôle précis de la température et de la pression.
Systèmes à flux continu : Des systèmes à flux continu peuvent être utilisés pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2-diméthylpyrrolidine-1-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe ester en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Différents dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2,2-diméthylpyrrolidine-1-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Synthèse organique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Produits pharmaceutiques : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de molécules bioactives.
Études biologiques : Il est utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Applications industrielles : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2,2-diméthylpyrrolidine-1-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester du composé peut subir une hydrolyse pour libérer la partie pyrrolidine active, qui peut ensuite interagir avec les enzymes ou les récepteurs dans les systèmes biologiques. Les voies moléculaires et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Methyl 2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine-2-carboxylate de méthyle : Structure similaire, mais sans la substitution 2,2-diméthyle.
N-méthyl-2-pyrrolidone : Un composé apparenté avec un groupe fonctionnel différent (lactame au lieu d'ester).
2-Pyrrolidinone, 1-méthyle : Un autre composé apparenté avec une structure de lactame
Unicité
Le 2,2-diméthylpyrrolidine-1-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. La substitution 2,2-diméthyle améliore sa stabilité et sa réactivité par rapport aux autres dérivés de la pyrrolidine .
Propriétés
Numéro CAS |
919286-32-1 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-4-6-9(8)7(10)11-3/h4-6H2,1-3H3 |
Clé InChI |
BWHVCYOVMWRJNG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















